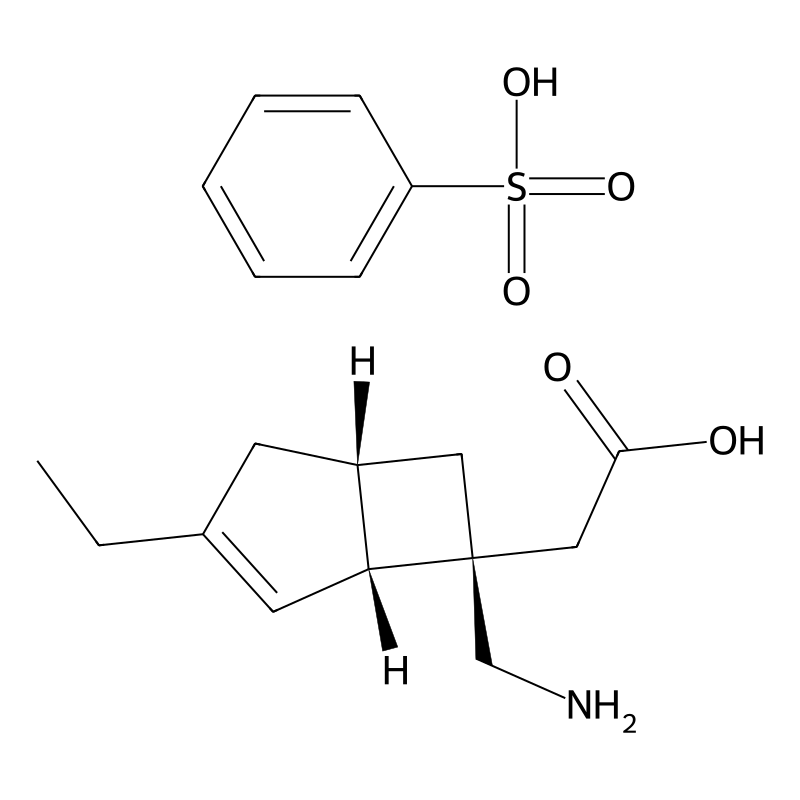

Mirogabalin Besylate

Content Navigation

Mirogabalin Besylate resolves limitations of pregabalin’s faster α2δ-1 off-rate for pain research. • 4.6× higher α2δ-1 affinity enables lower effective concentrations. • 8× slower dissociation (t1/2=11.1 h) ensures sustained analgesia in animal models. • Besylate salt offers superior stability for reproducible dosing solutions. Complete analytical data provided.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Mirogabalin Besylate (CAS: 1138245-21-2) is a third-generation gabapentinoid and a selective, high-affinity ligand for the α2δ subunits of voltage-gated calcium channels (VGCCs).[1][2][3] It is structurally and functionally distinct from its predecessors, gabapentin and pregabalin. Its primary mechanism of action involves binding to the α2δ-1 and α2δ-2 subunits, which modulates calcium influx at presynaptic nerve terminals and subsequently inhibits the release of excitatory neurotransmitters.[3] This profile makes it a critical tool for research in neuropathic pain and other conditions involving neuronal hyperexcitability, where precise and sustained target engagement is required.[1][4]

Research Fit

References

- [1] Domon, Y., Arakawa, N., Inoue, T., Matsuda, F., Takahashi, M., Yamamura, N., ... & Yasuda, Y. (2018). Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels. Journal of Pharmacology and Experimental Therapeutics, 365(3), 573-582.

- [5] Kato, K., Kakehi, T., & Funahashi, H. (2021). A review of a new voltage-gated Ca2+ channel α2δ ligand, mirogabalin, for the treatment of peripheral neuropathic pain. Expert Opinion on Pharmacotherapy, 22(13), 1645-1654.

- [6] Wieczorkiewicz, P., Gębska, A., & Wordliczek, J. (2021). Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit. Pharmaceuticals, 14(2), 123.

Direct substitution of Mirogabalin Besylate with in-class analogs like pregabalin or gabapentin is not viable for rigorous experimental design due to significant, quantifiable differences in binding kinetics and receptor subtype interaction. Mirogabalin exhibits a 4.6-fold higher binding affinity for the primary analgesic target, the human α2δ-1 subunit, compared to pregabalin.[4] More critically, its dissociation from this target is approximately 8 times slower, leading to a more sustained duration of action.[2][4] These molecular-level distinctions translate to different in-vivo potency and pharmacokinetic profiles, making the compounds non-equivalent for studies where target residence time and sustained effect are critical variables.[5] The besylate salt form itself is also integral, selected to confer specific physicochemical properties for stability and handling that are not inherent to the free base or other salt forms.[6]

Substitution Risk

References

- [5] Kato, K., Kakehi, T., & Funahashi, H. (2021). A review of a new voltage-gated Ca2+ channel α2δ ligand, mirogabalin, for the treatment of peripheral neuropathic pain. Expert Opinion on Pharmacotherapy, 22(13), 1645-1654.

- [6] Wieczorkiewicz, P., Gębska, A., & Wordliczek, J. (2021). Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit. Pharmaceuticals, 14(2), 123.

- [10] Kim, J. Y., Abdi, S., Huh, B., & Kim, K. H. (2021). Mirogabalin: could it be the next generation gabapentin or pregabalin?. The Korean journal of pain, 34(1), 1–11.

Superior Binding Affinity at Human α2δ-1 Subunit

Mirogabalin demonstrates a significantly higher binding affinity for the human α2δ-1 subunit, the primary target for analgesic effects, when directly compared to pregabalin. In vitro assays using human-expressed subunits show Mirogabalin's equilibrium dissociation constant (Kd) is 4.6 times lower than that of pregabalin, indicating substantially stronger binding.[1][4][7]

| Evidence Dimension | Binding Affinity (Kd) at human α2δ-1 subunit |

| Target Compound Data | 13.5 nmol/L |

| Comparator Or Baseline | Pregabalin: 62.5 nmol/L |

| Quantified Difference | 4.6-fold higher affinity |

| Conditions | In vitro disassociation kinetic assay using cell membrane fractions from 293A cells expressing human α2δ-1.[4] |

Higher affinity allows for achieving target saturation at lower concentrations, which is critical for enhancing potency and potentially reducing off-target effects in experimental models.

4.6-fold higher affinity

Markedly Slower Dissociation Rate for Sustained Target Engagement

A key differentiator for mirogabalin is its significantly slower rate of dissociation from the α2δ-1 subunit compared to pregabalin. The dissociation half-life of mirogabalin is nearly 8 times longer than that of pregabalin, indicating a much more prolonged target residence time.[2][4][8] In contrast, pregabalin dissociates rapidly and at a similar rate from both α2δ-1 and α2δ-2 subunits.[4][8]

| Evidence Dimension | Dissociation Half-Life (t1/2) from human α2δ-1 subunit |

| Target Compound Data | 11.1 hours |

| Comparator Or Baseline | Pregabalin: 1.4 hours |

| Quantified Difference | 7.9-fold slower dissociation |

| Conditions | In vitro kinetic assay using 3H-labeled compounds with cell membrane fractions from 293A cells expressing human α2δ-1.[4] |

This prolonged target engagement is hypothesized to produce a more sustained pharmacological effect, making it a superior choice for in vivo models requiring stable, long-lasting neuromodulation without frequent re-dosing.

7.9-fold slower dissociation

Besylate Salt Form Optimized for Formulation Stability

The selection of the benzenesulfonate (besylate) salt form for Mirogabalin is a deliberate choice to optimize its physicochemical properties for pharmaceutical use and research applications. Patents describe the use of stabilizers like citric acid hydrate and tocopherol in formulations to ensure the stability of Mirogabalin Besylate in solid dosage forms, highlighting the importance of this specific salt in creating stable, reproducible materials.[9][10] This contrasts with the free base or other potential salts which may not offer the same advantages in handling, stability, or formulation compatibility.

| Evidence Dimension | Physicochemical Stability & Formulation |

| Target Compound Data | Besylate salt form enables stable, orally disintegrating tablet formulations with practical hardness and storage stability. |

| Comparator Or Baseline | Mirogabalin free base or other non-specified salt forms. |

| Quantified Difference | Not directly quantified, but patent literature prioritizes the besylate salt for stable solid formulations. |

| Conditions | Pharmaceutical formulation development for oral tablets.[9][10] |

For researchers, procuring the besylate salt ensures access to a form of the molecule optimized for stability and handling, which is critical for generating reproducible data in both in vitro and in vivo experiments.

Dizziness 4.9% vs 14.6%

>1,200 mg/day gabapentin

p < 0.001 vs placebo

In Vivo Models Requiring Sustained Analgesia or Neuromodulation

Due to its 8-fold slower dissociation from the α2δ-1 subunit compared to pregabalin, Mirogabalin Besylate is the compound of choice for preclinical pain models (e.g., diabetic neuropathy, postherpetic neuralgia) where a long-lasting, stable analgesic effect is required to accurately assess therapeutic outcomes with less frequent dosing.[2][4]

High-Potency In Vitro Assays on Voltage-Gated Calcium Channels

With a 4.6-fold higher binding affinity than pregabalin for the human α2δ-1 subunit, this compound is ideal for cell-based assays, electrophysiology, or binding studies where achieving maximal target engagement at lower concentrations is necessary to minimize potential confounding from off-target effects or cytotoxicity.[1][7]

Studies Investigating the Role of α2δ-1 vs. α2δ-2 Subunit Function

Mirogabalin's unique kinetic profile, featuring slow dissociation from α2δ-1 (t1/2 = 11.1 h) but faster dissociation from α2δ-2 (t1/2 = 2.4 h), allows for experiments designed to functionally dissect the sustained roles of α2δ-1 versus the more transient effects related to α2δ-2 binding.[4][8]

Development of Stable, Reproducible Formulations for Preclinical Research

The besylate salt form has been optimized for physicochemical stability, making it the preferred choice for developing reliable and reproducible stock solutions and formulations for both in vitro and in vivo studies, ensuring consistency across experiments.[6][9]

Application Fit

References

- [1] Domon, Y., Arakawa, N., Inoue, T., Matsuda, F., Takahashi, M., Yamamura, N., ... & Yasuda, Y. (2018). Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels. Journal of Pharmacology and Experimental Therapeutics, 365(3), 573-582.

- [2] Kim, J. Y., Abdi, S., Huh, B., & Kim, K. H. (2021). Mirogabalin: could it be the next generation gabapentin or pregabalin?. The Korean journal of pain, 34(1), 1–11.

- [5] Kato, K., Kakehi, T., & Funahashi, H. (2021). A review of a new voltage-gated Ca2+ channel α2δ ligand, mirogabalin, for the treatment of peripheral neuropathic pain. Expert Opinion on Pharmacotherapy, 22(13), 1645-1654.

- [6] Wieczorkiewicz, P., Gębska, A., & Wordliczek, J. (2021). Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit. Pharmaceuticals, 14(2), 123.

- [9] Teng, C., & Chuang, H. (2021). Mirogabalin as a Novel Gabapentinoid for the Treatment of Chronic Pain Conditions: An Analysis of Current Evidence. Anesthesiology and Pain Medicine, 11(6), e120404.

- [18] WO2022024979A1 - Orally disintegrating tablet containing mirogabalin besilate. Google Patents.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

2: Yin OQ, Merante D, Truitt K, Miller R. Population pharmacokinetic modeling and simulation for assessing renal impairment effect on the pharmacokinetics of mirogabalin. J Clin Pharmacol. 2016 Feb;56(2):203-12. doi: 10.1002/jcph.584. Epub 2015 Sep 2. PubMed PMID: 26138993.

3: Vinik A, Rosenstock J, Sharma U, Feins K, Hsu C, Merante D; DS5565-A-U201 US Phase II Study Investigators. Efficacy and safety of mirogabalin (DS-5565) for the treatment of diabetic peripheral neuropathic pain: a randomized, double-blind, placebo- and active comparator-controlled, adaptive proof-of-concept phase 2 study. Diabetes Care. 2014 Dec;37(12):3253-61. doi: 10.2337/dc14-1044. Epub 2014 Sep 17. PubMed PMID: 25231896.

4: Hutmacher MM, Frame B, Miller R, Truitt K, Merante D. Exposure-response modeling of average daily pain score, and dizziness and somnolence, for mirogabalin (DS-5565) in patients with diabetic peripheral neuropathic pain. J Clin Pharmacol. 2016 Jan;56(1):67-77. doi: 10.1002/jcph.567. Epub 2015 Aug 20. PubMed PMID: 26073181.

5: Alcántara Montero A, Ibor Vidal PJ. [Mirogabalin: The next pregabalin?]. Semergen. 2016 Oct 20. pii: S1138-3593(16)30158-7. doi: 10.1016/j.semerg.2016.07.014. [Epub ahead of print] Spanish. PubMed PMID: 27773622.

6: Brown K, Ohwada S, Warren V, Zahir H, Dishy V. (405) A single ascending-dose study of mirogabalin in healthy subjects: safety, tolerability, pharmacokinetic, and pharmacodynamic results. J Pain. 2016 Apr;17(4S):S76. doi: 10.1016/j.jpain.2016.01.382. Epub 2016 Mar 24. PubMed PMID: 28162650.

7: Merante D, Rosenstock J, Sharma U, Feins K, Hsu C, Vinik A; DS-5565-A-U201?US Phase 2 Study Investigators. Efficacy of Mirogabalin (DS-5565) on Patient-Reported Pain and Sleep Interference in Patients with Diabetic Neuropathic Pain: Secondary Outcomes of a Phase II Proof-of-Concept Study. Pain Med. 2017 Mar 23. doi: 10.1093/pm/pnw342. [Epub ahead of print] PubMed PMID: 28371941.

8: Jansen M, Merante D, Currie A, Velinova M, Brown K, Zahir H. (403) Co-administration of mirogabalin and zolpidem in healthy subjects: results from a randomized, double-blind, drug-drug interaction study. J Pain. 2016 Apr;17(4S):S75. doi: 10.1016/j.jpain.2016.01.380. Epub 2016 Mar 24. PubMed PMID: 28162647.

Explore Compound Types